molecular formula C9H9N3O3 B8434062 1-(5-Nitropyridin-2-yl)pyrrolidin-2-one

1-(5-Nitropyridin-2-yl)pyrrolidin-2-one

Cat. No. B8434062
M. Wt: 207.19 g/mol
InChI Key: MLBDSFCTCDTHNK-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

A methanol (20 ml) solution containing 1-(5-nitropyridin-2-yl)pyrrolidin-2-one (31 mg) was prepared and subjected to a hydrogenation reaction (30° C.; 1 bar; flow rate: 1 ml/min; 10% Pd/C) using H-cube™. Then, the solvent was distilled away under reduced pressure, and a purple solid of 1-(5-aminopyridin-2-yl)pyrrolidin-2-one (29 mg) was thus obtained.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])=[N:8][CH:9]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
31 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1C(CCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: CALCULATEDPERCENTYIELD 109.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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